Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2177263-54-4
VCID: VC7959156
InChI: InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-6-16-9(8-15)7-10(13)14-16;/h7H,4-6,8H2,1-3H3,(H2,13,14);1H
SMILES: CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl
Molecular Formula: C12H21ClN4O2
Molecular Weight: 288.77

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride

CAS No.: 2177263-54-4

Cat. No.: VC7959156

Molecular Formula: C12H21ClN4O2

Molecular Weight: 288.77

* For research use only. Not for human or veterinary use.

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride - 2177263-54-4

Specification

CAS No. 2177263-54-4
Molecular Formula C12H21ClN4O2
Molecular Weight 288.77
IUPAC Name tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-6-16-9(8-15)7-10(13)14-16;/h7H,4-6,8H2,1-3H3,(H2,13,14);1H
Standard InChI Key KGLOOSUQQRVUBV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a] diazepine-5-carboxylate hydrochloride, reflects its complex bicyclic architecture. The core structure consists of a pyrazolo[1,5-a][1, diazepine scaffold, with a tert-butyl ester group at position 5 and an amino substituent at position 2 .

Molecular Formula and Weight

The molecular formula is C₁₂H₂₁ClN₄O₂, with a molecular weight of 288.77 g/mol. The hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for in vitro assays .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₁ClN₄O₂
Molecular Weight288.77 g/mol
SMILESCC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl
InChI KeyKGLOOSUQQRVUBV-UHFFFAOYSA-N
SolubilityWater (moderate due to HCl salt)

Structural Analysis

The pyrazolo[1,5-a] diazepine system comprises a seven-membered diazepine ring fused to a five-membered pyrazole. The tert-butyl ester at position 5 introduces steric bulk, potentially influencing binding interactions in biological systems. The amino group at position 2 may participate in hydrogen bonding, a feature often exploited in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Ring Formation: Cyclization reactions to construct the pyrazolo-diazepine core.

  • Functionalization: Introduction of the tert-butyl ester via carbamate formation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

Suppliers such as Combi-Blocks and VulcanChem manufacture the compound under controlled conditions, ensuring high purity (>95%) for research applications. Scalability is limited by the complexity of the bicyclic system, necessitating specialized equipment.

SupplierPurityPackaging Options
VulcanChem>95%1g, 100mg, 25mg
Combi-Blocks>98%Custom quantities

Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing derivatives with modified pharmacokinetic profiles. For example:

  • Ester Hydrolysis: Removal of the tert-butyl group yields a carboxylic acid, enhancing polarity.

  • Amino Group Derivatization: Acylation or alkylation to explore structure-activity relationships.

Comparative Analysis with Related Compounds

Table 3: Structural Comparison

CompoundCore StructureFunctional GroupsBiological Activity
AlprazolamTriazolobenzodiazepineMethyl, chloroAnxiolytic
Target CompoundPyrazolo[1,5-a]diazepinetert-Butyl ester, aminoUnder investigation

Future Directions

Target Identification

High-throughput screening is needed to identify protein targets, leveraging the compound’s unique scaffold. Potential areas include kinase inhibition or GPCR modulation.

ADME Studies

Future research should address absorption, distribution, metabolism, and excretion (ADME) properties, particularly the impact of the tert-butyl group on bioavailability.

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